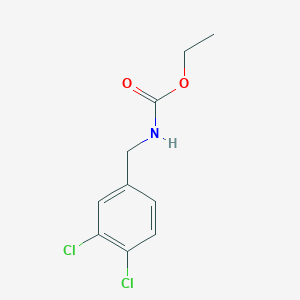

ethyl (3,4-dichlorobenzyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[(3,4-dichlorophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)13-6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLASOSUPCUGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358457 | |

| Record name | ethyl (3,4-dichlorobenzyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543705-36-8 | |

| Record name | ethyl (3,4-dichlorobenzyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Ethyl 3,4 Dichlorobenzyl Carbamate

Synthetic Routes to Ethyl (3,4-Dichlorobenzyl)carbamate

The principal synthetic strategy for this compound involves the formation of a carbamate (B1207046) linkage between the 3,4-dichlorobenzylamino moiety and an ethyl group, typically via a reactive carbonyl intermediate.

Precursor Synthesis and Optimization

The primary precursors for the synthesis of this compound are 3,4-dichlorobenzylamine (B86363) and a source for the ethoxycarbonyl group, such as ethyl chloroformate.

3,4-Dichlorobenzylamine: The synthesis of 3,4-dichlorobenzylamine can be achieved through several routes, most commonly by the reduction of 3,4-dichlorobenzonitrile. This reduction can be performed using various reducing agents. Another route involves the amination of 3,4-dichlorobenzyl chloride. Optimization of these processes focuses on maximizing the yield and purity of the amine while minimizing side reactions and simplifying the work-up procedures.

Ethyl Chloroformate: This reagent is commercially available and typically produced on an industrial scale. Its synthesis involves the reaction of phosgene (B1210022) with anhydrous ethanol. Due to the hazardous nature of phosgene, strict safety protocols are essential.

Carbamate Formation Reactions: Advanced Methodologies

The formation of the carbamate bond is the crucial step in the synthesis of this compound. Several methodologies can be employed, ranging from traditional approaches to more advanced and greener alternatives. A common and direct method is the reaction of 3,4-dichlorobenzylamine with ethyl chloroformate. scirp.org This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

To achieve high yield and purity in the synthesis of N-benzyl carbamates, the optimization of reaction conditions is paramount. The choice of solvent, base, and temperature plays a significant role.

For the reaction between a benzylamine (B48309) derivative and ethyl chloroformate, a variety of solvents can be used, including dichloromethane, tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297). The selection often depends on the solubility of the reactants and the ease of product isolation. The reaction is typically conducted at a low temperature, such as 0 °C, to control the exothermic nature of the reaction and minimize the formation of side products.

A base is essential to scavenge the HCl produced. Common bases include tertiary amines like triethylamine (B128534) or N-methylmorpholine. The use of a suitable base prevents the protonation of the starting amine, which would render it unreactive.

While the direct reaction with ethyl chloroformate is often efficient, catalytic methods for carbamate synthesis are also being explored to improve reaction rates and selectivity. For the synthesis of benzyl (B1604629) carbamates, various catalysts have been investigated in the context of different synthetic strategies. For instance, in the synthesis of benzyl carbamate from urea (B33335) and benzyl alcohol, mixed metal oxides on an alumina (B75360) support have been shown to be effective.

Table 1: Reaction Conditions for the Synthesis of Substituted Benzyl Carbamates

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzylamine derivative, Ethyl Chloroformate | Triethylamine | Chloroform | Not specified | High |

| Urea, Benzyl alcohol | Iron oxide, Titanium oxide, Nickel oxide on Alumina | Solvent-free | 140-180 | >90 |

Growing environmental concerns have spurred the development of greener synthetic methods for carbamate synthesis, avoiding hazardous reagents like phosgene and its derivatives.

From Urea and Alcohols: A promising green route involves the reaction of urea with alcohols, which serves as a phosgene-free method to generate carbamates. For the synthesis of N-substituted carbamates, a one-pot reaction of an amine, urea, and an alcohol can be catalyzed by solid catalysts like TiO₂–Cr₂O₃/SiO₂. organic-chemistry.org This method offers high yields and the catalyst can be recycled. organic-chemistry.org

From Carbon Dioxide: The direct utilization of carbon dioxide (CO₂) as a C1 source is a highly attractive green approach for carbamate synthesis. nih.gov This can be achieved through a three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate. nih.gov This method proceeds under mild conditions and can prevent the overalkylation of the product. nih.gov

Isolation and Purification Techniques

After the reaction is complete, the isolation and purification of this compound are crucial to obtain a product of high purity. Standard work-up procedures typically involve:

Quenching and Extraction: The reaction mixture is often quenched with water or an aqueous solution to remove water-soluble byproducts and salts. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

Washing: The organic layer is washed sequentially with a dilute acid (e.g., HCl) to remove any unreacted amine and then with a base (e.g., sodium bicarbonate solution) to remove any acidic impurities. A final wash with brine is often performed to remove residual water.

Drying and Concentration: The organic layer is dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Chromatography: If further purification is required, column chromatography is a common technique. A silica (B1680970) gel stationary phase is typically used with a solvent system such as a mixture of hexane (B92381) and ethyl acetate to separate the desired carbamate from any remaining impurities. mdpi.com

Crystallization: The final purified product can often be obtained as a solid through crystallization from a suitable solvent or solvent mixture.

Design and Synthesis of Analogues and Derivatives of this compound

The design and synthesis of analogues and derivatives of this compound allow for the exploration of structure-activity relationships in various applications. Modifications can be made to the aromatic ring, the benzylic position, or the carbamate moiety.

The synthesis of these analogues generally follows the same fundamental reaction pathways as for the parent compound. For instance, substituted benzylamines can be reacted with ethyl chloroformate to introduce different substituents on the aromatic ring. Alternatively, 3,4-dichlorobenzylamine can be reacted with different chloroformates or other carbonyl sources to vary the ester portion of the carbamate.

For example, the synthesis of various substituted benzyl N-phenylcarbamates has been reported by reacting the corresponding substituted benzyl alcohol with a phenyl isocyanate. arkat-usa.org This highlights a different synthetic approach where the benzyl alcohol is the starting material.

The synthesis of more complex derivatives, such as those incorporating heterocyclic moieties, has also been explored. For instance, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate was synthesized from the corresponding thiazole (B1198619) derivative, demonstrating the versatility of carbamate synthesis in building complex molecules. mdpi.com

Table 2: Examples of Synthesized Carbamate Derivatives

| Derivative Name | Starting Materials | Synthetic Approach | Reference |

|---|---|---|---|

| Substituted benzyl N-phenylcarbamates | Substituted benzyl alcohol, Phenyl isocyanate | Reaction of alcohol with isocyanate | arkat-usa.org |

| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate, LiBH₄ | Reduction of ester to alcohol | mdpi.com |

| Ethyl (4-fluorobenzyl)carbamate | 4-fluorobenzylamine, Ethyl chloroformate | Reaction of amine with chloroformate | researchgate.net |

Structural Modification Strategies

The structural framework of this compound offers three primary sites for modification: the ethyl alcohol moiety, the dichlorobenzyl substituent, and the carbamate nitrogen. These modifications are crucial for developing structure-activity relationships (SAR) and optimizing the physicochemical and pharmacological properties of the molecule. nih.govnih.gov

The ethyl group of this compound can be systematically varied to explore the impact of the ester group on the compound's properties. This is typically achieved by reacting 3,4-dichlorobenzyl isocyanate with a diverse range of alcohols. Alternatively, 3,4-dichlorobenzyl amine can be treated with different chloroformates. The synthesis of carbamates from alcohols is a well-established transformation in organic chemistry. nih.gov

A general approach involves the reaction of an alcohol with an isocyanate, which can be prepared from the corresponding benzyl amine. For instance, various aliphatic and aromatic alcohols can be used to generate a library of carbamates with differing ester groups. nih.govgoogle.com The use of mixed carbonates, such as p-nitrophenyl carbonates, provides another versatile route for the synthesis of a wide array of carbamates. nih.govacs.org

| Starting Alcohol | Resulting Carbamate Moiety | Synthetic Method | Reference |

| Methanol | Methyl | Reaction with isocyanate | google.com |

| Isopropanol | Isopropyl | Reaction with isocyanate | google.com |

| Benzyl Alcohol | Benzyl | Reaction with isocyanate | rsc.orgwikipedia.org |

| Phenol | Phenyl | Reaction with carbamoyl (B1232498) chloride | organic-chemistry.org |

| Substituted Phenols | O-Aryl | In situ formation of carbamoyl chloride | organic-chemistry.org |

Table 1: Examples of Alcohol Moiety Variation in Carbamate Synthesis

This strategic replacement allows for the fine-tuning of properties such as solubility, metabolic stability, and target-binding affinity. For example, introducing bulkier or more polar alcohol residues can significantly alter the pharmacokinetic profile of the parent compound.

The dichlorobenzyl moiety offers several avenues for structural modification, including altering the position and nature of the halogen substituents and introducing other functional groups onto the aromatic ring. A U.S. patent describes a range of substituted benzyl carbamates, including isomers like 2,4-dichlorobenzyl carbamate and 2,6-dichlorobenzyl carbamate, highlighting the accessibility of these analogs. googleapis.com

Position and Nature of Halogens: The substitution pattern of the chlorine atoms on the benzyl ring can be varied to investigate the electronic and steric effects on biological activity. Synthesizing analogs with fluorine, bromine, or iodine in place of chlorine can also provide valuable SAR data. worldwidejournals.com These modifications typically start from the corresponding substituted benzyl alcohols or benzylamines.

Aromatic Ring Substitutions: Further diversification can be achieved by introducing other substituents, such as methyl, methoxy, nitro, or amino groups, onto the aromatic ring. googleapis.com These modifications can influence the molecule's electronic properties, lipophilicity, and potential for additional hydrogen bonding or other interactions with biological targets.

| Dichlorobenzyl Precursor | Modification | Resulting Substituent | Reference |

| 2,4-Dichlorobenzyl alcohol | Isomeric variation | 2,4-Dichlorobenzyl | googleapis.com |

| 2,6-Dichlorobenzyl alcohol | Isomeric variation | 2,6-Dichlorobenzyl | googleapis.com |

| 3,4-Difluorobenzyl amine | Halogen replacement | 3,4-Difluorobenzyl | Analogous syntheses |

| 4-Trifluoromethylbenzyl bromide | Ring substitution | 4-Trifluoromethylbenzyl | Analogous syntheses |

| 3-Methoxy-4-chlorobenzyl chloride | Ring substitution | 3-Methoxy-4-chlorobenzyl | Analogous syntheses |

Table 2: Examples of Modifications to the Benzyl Substituent

The nitrogen atom of the carbamate group is a key site for derivatization through N-alkylation and N-acylation, leading to secondary and tertiary carbamates. These modifications can significantly impact the compound's hydrogen-bonding capacity, conformational flexibility, and metabolic stability.

N-Alkylation: N-alkylation of carbamates can be achieved by reacting the parent carbamate with an alkyl halide in the presence of a base. nih.govresearchgate.net For instance, N-alkylation of benzyl carbamates has been demonstrated using various alkylating agents. nih.govresearchgate.netnih.gov This approach allows for the introduction of a wide range of alkyl and benzyl groups. A one-step alkylation/alkoxy rearrangement of carbamate-protected anthranil (B1196931) aldehydes and ketones also presents a novel method for synthesizing N-alkylated benzoxazinones, which are structurally related to the target molecule. rsc.org

N-Acylation: N-acylation of carbamates can be accomplished by treating the carbamate with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, often in the presence of a catalyst. sciforum.net This introduces an acyl group onto the nitrogen, forming an N-acylcarbamate. This modification can serve to introduce further diversity and modulate the electronic properties of the carbamate linkage.

| Reaction Type | Reagents and Conditions | Resulting Modification | Reference |

| N-Methylation | Methyl iodide, NaH in DMF | N-Methyl | nih.gov |

| N-Benzylation | Benzyl bromide, base | N-Benzyl | nih.gov |

| N-Acetylation | Acetic anhydride, heteropolyacid catalyst | N-Acetyl | sciforum.net |

| N-Propionylation | Propionic anhydride, catalyst | N-Propionyl | sciforum.net |

Table 3: Examples of N-Alkylation and N-Acylation of Carbamates

Combinatorial Chemistry and High-Throughput Synthesis Approaches for Libraries

The principles of combinatorial chemistry are highly applicable to the synthesis of libraries based on the this compound scaffold. acs.org By systematically combining different building blocks at the three points of modification (alcohol, benzyl ring, and carbamate nitrogen), large and diverse libraries of compounds can be generated for high-throughput screening.

Solid-phase synthesis is a powerful tool for constructing such libraries. acs.org For example, a resin-bound 3,4-dichlorobenzyl amine could be reacted with a variety of chloroformates to generate a library of carbamates with different ester groups. Subsequent on-resin N-alkylation or N-acylation could further expand the library's diversity. Liquid-phase combinatorial synthesis has also been successfully employed for creating libraries of benzylpiperazines, demonstrating the feasibility of solution-phase parallel synthesis for related structures. nih.gov These approaches, coupled with automated synthesis platforms, can rapidly generate a multitude of analogs for biological evaluation. mdpi.com

Stereoselective Synthesis of Chiral Analogues (If Applicable)

While this compound itself is achiral, the introduction of stereocenters through structural modifications can lead to chiral analogues with potentially distinct biological activities. The stereoselective synthesis of such analogs is a critical aspect of medicinal chemistry.

If a chiral alcohol is used in the synthesis, a chiral carbamate will be formed. Similarly, if a substituent on the benzyl ring or an N-alkyl group introduces a chiral center, a racemic mixture of enantiomers will be produced unless a stereoselective synthetic method is employed.

Methods for the stereoselective synthesis of chiral carbamates and related structures have been developed. For example, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has been shown to produce chiral tetrahydro-3-benzazepine motifs with high enantioselectivity. acs.orgnih.gov N-carbamate-assisted stereoselective synthesis of chiral vicinal amino sulfides demonstrates that the carbamate group can direct the stereochemical outcome of a reaction at a neighboring position. acs.orgnih.gov These strategies could be adapted to introduce chirality into analogs of this compound, allowing for the exploration of stereospecific interactions with biological targets. A patent for neurotherapeutic azole compounds mentions the importance of optical purity for chiral carbamoyl-containing compounds, underscoring the relevance of stereochemistry in this chemical space. google.com

Structure Activity Relationship Sar Studies of Ethyl 3,4 Dichlorobenzyl Carbamate and Its Derivatives

Methodological Framework for SAR Elucidation

The elucidation of SAR for ethyl (3,4-dichlorobenzyl)carbamate and its analogues involves a systematic approach that combines chemical synthesis with biological testing and computational modeling.

The foundation of a robust SAR study lies in the strategic design of a compound library. This involves the synthesis of a series of molecules where specific parts of the parent structure, this compound, are systematically modified. The design of such libraries often begins with the identification of key structural motifs that are likely to be important for biological activity. For benzyl (B1604629) carbamates, these typically include the carbamate (B1207046) core, the ethyl ester group, and the substituted benzyl moiety.

Libraries are often designed to explore the impact of various electronic and steric properties. For instance, a library based on this compound might include analogues with:

Variations in the substitution pattern of the aromatic ring (e.g., moving the chlorine atoms to different positions or replacing them with other halogens like fluorine or bromine).

Changes in the number of substituents on the aromatic ring (e.g., monosubstituted or trichlorinated derivatives).

Modifications of the ethyl ester group to other alkyl or aryl esters.

The synthesis of these compounds is often achieved through established chemical reactions, such as the reaction of a substituted benzylamine (B48309) with an appropriate chloroformate. scirp.org The goal is to create a diverse set of compounds that can provide a comprehensive picture of the SAR.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.commdpi.com This approach is particularly useful for predicting the activity of unsynthesized compounds and for gaining a deeper understanding of the molecular properties that drive biological effects.

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the library. These descriptors are numerical values that represent different aspects of a molecule's structure and properties. They can be broadly categorized into:

Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For halogenated compounds like this compound, electronic descriptors are particularly important as the electronegativity of the halogens can significantly influence molecular interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume, surface area, and specific steric indices. The steric bulk of the dichlorobenzyl group can play a crucial role in how the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, often represented by the logarithm of the partition coefficient (logP). Hydrophobicity is a key factor in how a drug is absorbed, distributed, and metabolized in the body.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe the connectivity of its atoms.

The selection of appropriate descriptors is a critical step in building a predictive QSAR model. researchgate.net

Once the molecular descriptors have been calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model that correlates the descriptors with the biological activity. The reliability and predictive power of the resulting model must be rigorously validated. Common statistical parameters used for validation include:

Coefficient of Determination (R²): This value indicates how well the model fits the data, with a value closer to 1.0 suggesting a better fit.

Leave-One-Out Cross-Validation Coefficient (Q² or R²cv): This is a measure of the model's internal predictive ability. A Q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation: The model's predictive power is further assessed using an external test set of compounds that were not used in the model's development. The predictive R² (R²pred) for the test set is a key indicator of the model's ability to predict the activity of new compounds.

A statistically validated QSAR model can be a powerful tool in the drug discovery process, guiding the design of new, more potent analogues of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Impact of Aromatic Ring Substitutions on Biological Activity (General)

The nature, position, and number of substituents on the aromatic ring of benzyl carbamate derivatives can have a profound impact on their biological activity. This is due to the influence of these substituents on the molecule's electronic properties, steric profile, and potential for specific interactions with the target protein.

For this compound, the two chlorine atoms on the benzyl ring are key determinants of its biological activity. The position and number of these halogen substituents can affect activity in several ways:

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic ring. This can influence the strength of interactions such as pi-pi stacking or cation-pi interactions with aromatic amino acid residues in the binding site of a target protein. The combined electron-withdrawing effect of two chlorine atoms is more pronounced than that of a single chlorine.

Hydrophobicity: The addition of halogen atoms generally increases the hydrophobicity of a molecule. This can lead to stronger hydrophobic interactions with nonpolar regions of the target protein.

The following table provides a representative illustration of how the position and number of chlorine substituents on a hypothetical benzyl carbamate scaffold might influence its inhibitory activity against a target enzyme.

| Compound | Substitution Pattern | Hypothetical IC₅₀ (µM) |

| 1 | Unsubstituted | 50.2 |

| 2 | 2-Chloro | 25.8 |

| 3 | 3-Chloro | 18.5 |

| 4 | 4-Chloro | 12.3 |

| 5 | 2,4-Dichloro | 5.1 |

| 6 | 3,5-Dichloro | 8.9 |

| 7 | 3,4-Dichloro | 2.7 |

This table is for illustrative purposes and the data is not from a single specific study.

As illustrated in the hypothetical data, the introduction of chlorine atoms generally leads to an increase in potency compared to the unsubstituted analogue. The position of the chlorine atom is also critical, with the 4-position often being favorable. The addition of a second chlorine atom, as in the dichloro-substituted compounds, can further enhance activity. The 3,4-dichloro substitution pattern, as seen in the parent compound of interest, often represents an optimal balance of electronic and steric properties, leading to high potency. These trends highlight the importance of systematic exploration of the aromatic ring substitution pattern in the design of potent benzyl carbamate derivatives.

Electronic and Steric Effects of Substituents

The substitution pattern on the benzyl ring is a critical determinant of the biological activity of this class of compounds. The 3,4-dichloro substitution on this compound provides a distinct electronic and steric profile that significantly influences its interaction with the target enzyme.

Electronic Effects: The two chlorine atoms are strongly electron-withdrawing groups. This electronic pull reduces the electron density of the phenyl ring, influencing its ability to participate in π-π stacking or cation-π interactions within the enzyme's active site. The resulting dipole moment across the ring can also play a crucial role in orienting the molecule within the binding pocket through electrostatic interactions with polar amino acid residues. Studies on related compounds targeting T. cruzi have consistently shown that halogenated aromatic rings are favorable for activity. For instance, research on phenyldihydropyrazolones revealed that a 4-fluorobenzyl substituent resulted in a compound with sub-micromolar potency. frontiersin.org

Steric Effects: The position of the substituents is as important as their electronic nature. The 3,4-dichloro pattern places the chlorine atoms on adjacent carbons, creating a specific molecular shape and volume that must be accommodated by the enzyme's binding site. This specific substitution can provide a better fit into a hydrophobic pocket of the T. cruzi CYP51 enzyme compared to other substitution patterns. In studies of related scaffolds, such as aryloxyethyl thiocyanates, a 2,4-dichloro substitution on a phenoxy ring was found to be a key feature for potent anti-trypanosomal activity, underscoring the importance of dichlorination for interacting with this target. nih.gov The combination of steric bulk and electronic properties of the dichlorophenyl group is therefore essential for optimizing the binding affinity.

| Compound/Scaffold | Key Substituent | Observed Activity/Potency | Reference |

|---|---|---|---|

| Phenyldihydropyrazolone | 4-Fluorobenzyl | pIC₅₀ = 6.1 (Sub-micromolar) | frontiersin.org |

| Phenyldihydropyrazolone | Unsubstituted Benzyl | pIC₅₀ = 5.6 | frontiersin.org |

| Aryloxyethyl Thiocyanate | 2,4-Dichlorophenoxy | Potent anti-replicative agent | nih.gov |

| N-Arylpiperazine Conjugate | 3,4-Dichlorophenyl | High antimycobacterial activity (MIC < 3.80 µM) | mdpi.com |

Influence of the Carbamate Ester Group on Activity

The carbamate moiety (-NH-C(=O)-O-) is a versatile functional group that serves as a central scaffold, influencing the molecule's stability, hydrogen bonding capacity, and lipophilicity. mdpi.com

The ethyl group in this compound is derived from the alcohol moiety used in its synthesis. The chain length and branching of this group are pivotal for activity. While extensive SAR studies varying this specific group on the 3,4-dichlorobenzyl scaffold are not widely published, general principles can be drawn from related inhibitor classes.

In enzymatic reactions, the size and shape of the alcohol-derived portion of the ester must fit within the constraints of the active site. Increasing the chain length from methyl to ethyl, propyl, or longer alkyl chains can enhance lipophilicity, but may also introduce steric hindrance that prevents optimal binding. Studies on the enzymatic esterification of other molecules have shown that while longer linear chains can sometimes increase reaction rates, branching (e.g., isopropyl vs. propyl) often decreases activity due to increased steric bulk. nih.gov For inhibitors, a smaller, unbranched chain like ethyl often represents a balance between sufficient lipophilicity and avoiding steric clashes. For instance, in the development of trypanocidal agents based on N-propyl oxamate, the ethyl ester was found to be an effective prodrug, demonstrating that a short alkyl chain is well-tolerated. scirp.org

| Alcohol Moiety | General Effect on Activity | Rationale | Reference |

|---|---|---|---|

| Methyl | Often active, lower lipophilicity | Minimal steric hindrance | |

| Ethyl | Frequently optimal | Good balance of size and lipophilicity | scirp.org |

| Propyl/Butyl | Activity may decrease | Potential for increased steric clash | nih.gov |

| Isopropyl (Branched) | Activity often significantly lower | Increased steric bulk near the reaction center | nih.gov |

Hydrogen Bonding: The carbamate linkage contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). mdpi.com These features are critical for forming specific, directional interactions with amino acid residues (such as serine or threonine) in the enzyme's active site, which anchor the inhibitor in the correct orientation for effective binding. The N-H proton signal for a related carbamate was observed around 10 ppm in NMR spectra, indicating its involvement in hydrogen bonding. mdpi.com

Lipophilicity: Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a crucial property for anti-trypanosomal agents, as the drug must cross several biological membranes to reach the intracellular parasite. frontiersin.org The addition of the 3,4-dichlorobenzyl group dramatically increases the lipophilicity compared to an unsubstituted benzyl carbamate. The ethyl ester further contributes to this property. However, there is an optimal range for lipophilicity; if a compound is too lipophilic, it may have poor aqueous solubility or be sequestered in fatty tissues, reducing its bioavailability. The combination of the dichlorophenyl ring and the ethyl ester in this compound appears to strike a functional balance, creating a molecule that is sufficiently lipid-soluble to penetrate the parasite without being excessively hydrophobic.

| Compound | Key Structural Features | Calculated LogP (Approx.) | Lipophilicity Contribution |

|---|---|---|---|

| Benzyl Carbamate | Unsubstituted Phenyl, Carbamate | 1.3 | Baseline |

| Ethyl (Benzyl)carbamate | Addition of Ethyl Ester | 2.1 | Moderate Increase |

| This compound | Addition of 2x Chloro groups | 3.5 | Significant Increase |

Contribution of the Benzyl Linker to Molecular Recognition

The benzyl linker refers to the methylene (B1212753) (-CH₂) group that connects the phenyl ring to the carbamate nitrogen. Its flexibility, length, and hybridization are fundamental to how the molecule is recognized by its biological target.

The benzyl linker introduces crucial conformational flexibility into the molecule. The single bonds on either side of the sp³-hybridized methylene carbon (C-C and C-N) are rotatable. This allows the 3,4-dichlorophenyl ring and the carbamate plane to adopt a wide range of spatial orientations relative to each other. This flexibility is essential for an "induced fit" mechanism, where the inhibitor can adapt its conformation to fit snugly into the non-planar, three-dimensional active site of the target enzyme. Molecular modeling studies on ethyl benzyl carbamates have been performed to understand their preferred low-energy conformations. The ability of the dichlorophenyl ring to rotate freely allows it to find the most favorable hydrophobic interactions within the binding pocket of CYP51, thereby maximizing the inhibitory potency.

Linker Length: The length of the linker is critical for positioning the key pharmacophoric groups—the dichlorophenyl ring and the hydrogen-bonding carbamate—at an optimal distance from each other. In this compound, the linker is a single methylene group. SAR studies of other T. cruzi inhibitors have shown that a two-atom linker between an aromatic ring and another functional group often results in the highest activity. frontiersin.org The benzyl CH₂ group, in conjunction with the carbamate nitrogen, effectively acts as a two-atom spacer, which appears to be an ideal length for spanning the distance between adjacent sub-pockets in the enzyme's active site. Altering this length, for instance by using a phenethyl group (a two-carbon linker), would likely misalign the key interacting moieties and reduce binding affinity.

Hybridization: The sp³ hybridization of the methylene carbon is also vital. It confers a tetrahedral geometry and allows for free rotation, providing the flexibility discussed above. If the linker were sp² hybridized (e.g., part of a double bond), the structure would become rigid and planar. This loss of conformational freedom would severely restrict the molecule's ability to adapt to the three-dimensional architecture of the enzyme's active site, almost certainly leading to a significant loss of biological activity.

Mechanistic Investigations into the Biological Action of Ethyl 3,4 Dichlorobenzyl Carbamate

Target Identification and Validation Methodologies (Non-human biological systems)

The initial step in understanding the biological action of a compound like ethyl (3,4-dichlorobenzyl)carbamate involves identifying its molecular targets within a biological system. For carbamates, which are a well-known class of cholinesterase inhibitors, the primary targets are often acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Enzyme Inhibition Assays: Focus on Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Enzyme inhibition assays are fundamental in determining whether a compound interacts with and modulates the activity of a specific enzyme. For this compound, these assays would be crucial to confirm and quantify its potential inhibitory effects on AChE and BChE from non-human sources (e.g., electric eel, equine serum, or rodent brain tissue).

The general principle of these assays involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. For cholinesterases, this is typically done using a chromogenic substrate, such as acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), which, upon hydrolysis by the enzyme, releases a product that reacts with a chromogen (like 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) to produce a colored compound that can be measured spectrophotometrically. A decrease in the rate of color development in the presence of the test compound indicates inhibition.

From these initial assays, a key parameter, the half-maximal inhibitory concentration (IC50), would be determined. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of inhibitor potency.

To delve deeper into the mechanism of inhibition, kinetic studies are performed. By measuring the enzyme's reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk or Eadie-Hofstee plot can be generated. These graphical representations help to elucidate the type of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. This provides valuable information about whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex.

Key kinetic parameters that would be determined from these studies include:

Michaelis-Menten constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Changes in Km in the presence of an inhibitor can indicate the type of inhibition.

Maximum velocity (Vmax): The maximum rate of the enzyme-catalyzed reaction. Changes in Vmax also help to characterize the inhibition mechanism.

Inhibition constant (Ki): A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value signifies a more potent inhibitor.

A critical aspect of understanding an inhibitor's action is determining whether its effect is reversible or irreversible. Carbamates are often classified as pseudo-irreversible inhibitors. They form a carbamylated enzyme intermediate that is more stable than the acetylated intermediate formed with acetylcholine (B1216132) but can still be slowly hydrolyzed to regenerate the free enzyme.

Experiments to determine reversibility typically involve pre-incubating the enzyme with the inhibitor and then attempting to restore enzyme activity by methods such as:

Dialysis or gel filtration: To remove the unbound inhibitor from the enzyme-inhibitor complex. A return of enzyme activity suggests reversible inhibition.

Dilution: A rapid and extensive dilution of the enzyme-inhibitor complex. If the inhibition is reversible, the complex will dissociate, and activity will be recovered over time.

The rate of spontaneous reactivation of the carbamylated enzyme can also be measured to further characterize the stability of the enzyme-inhibitor bond.

Receptor Binding Studies (If applicable, focusing on non-human systems)

While the primary targets of many carbamates are cholinesterases, it is also possible for them to interact with various neurotransmitter receptors. Receptor binding assays would be employed to investigate this possibility. These assays use radiolabeled ligands known to bind to specific receptors. The ability of this compound to displace these radioligands from receptors in tissue preparations from non-human sources (e.g., rodent brain homogenates) would indicate a direct interaction. This would help to identify any off-target effects or additional mechanisms of action.

Proteomic and Metabolomic Approaches for Target Deconvolution

In cases where the molecular targets of a compound are unknown or to gain a broader understanding of its cellular effects, proteomic and metabolomic approaches can be utilized.

Proteomics: This involves the large-scale study of proteins. Techniques like affinity chromatography using the compound as a bait, or activity-based protein profiling (ABPP), could be used to identify proteins that directly bind to this compound in a complex biological sample. Subsequent analysis of protein expression changes in cells or tissues treated with the compound can reveal pathways affected by its action.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. By analyzing the global metabolic profile of a biological system (e.g., cell culture, animal model) after exposure to the compound, researchers can identify alterations in metabolic pathways, providing clues about the compound's mechanism of action and potential downstream effects.

Molecular Basis of Interaction

Once a target is validated, understanding the molecular basis of the interaction is the next step. For the interaction of this compound with a target like AChE, this would involve elucidating the specific binding mode and the chemical forces driving the interaction.

Computational methods, such as molecular docking and molecular dynamics simulations, would be invaluable. These techniques can predict the most likely binding pose of the compound within the active site of the enzyme. They can also identify key amino acid residues involved in the interaction, such as through hydrogen bonds, hydrophobic interactions, or π-π stacking with the dichlorobenzyl moiety. This information is crucial for understanding the structure-activity relationship and for the rational design of more potent or selective inhibitors in the future.

Binding Site Characterization via Site-Directed Mutagenesis

No data available.

Covalent vs. Non-Covalent Interactions

No data available.

Allosteric Modulation Mechanisms (If observed)

No data available.

Cellular and Subcellular Effects (Non-human cell lines or model organisms)

No data available.

Impact on Cellular Pathways and Signaling Networks

No data available.

Localization and Accumulation within Cellular Compartments

No data available.

Effects on Cellular Viability and Proliferation in In Vitro Systems

No data available.

Computational Chemistry and Molecular Modeling Studies of Ethyl 3,4 Dichlorobenzyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic and structural characteristics of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly utilized to perform these calculations, offering a balance between accuracy and computational cost. scirp.orgscirp.org

The electronic structure of a molecule is pivotal to its chemical reactivity and intermolecular interactions. Key descriptors of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comnih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For ethyl (3,4-dichlorobenzyl)carbamate, the HOMO is expected to be localized primarily on the electron-rich 3,4-dichlorobenzyl moiety and the non-bonding electrons of the oxygen and nitrogen atoms of the carbamate (B1207046) group. Conversely, the LUMO is likely distributed over the aromatic ring and the carbonyl group, which can act as electron-accepting regions.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution across the molecule. mdpi.com Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas rich in electrons and are prone to electrophilic attack. For this compound, these regions would be concentrated around the carbonyl oxygen and the chlorine atoms. Regions of positive electrostatic potential (colored in blue) are electron-deficient and susceptible to nucleophilic attack, likely found around the hydrogen atoms of the amine and ethyl groups. mdpi.com

Table 1: Predicted Quantum Chemical Descriptors for this compound (Note: These values are illustrative and based on typical ranges observed for similar organic molecules in computational studies. Actual values would require specific DFT or ab initio calculations.)

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. mdpi.com |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. mdpi.com |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. mdpi.com |

| Dipole Moment | 3.5 D | Indicates a polar molecule. |

| Electronegativity (χ) | 3.85 eV | Global reactivity descriptor. mdpi.com |

| Chemical Hardness (η) | 2.65 eV | Measure of resistance to charge transfer. mdpi.com |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, several rotatable bonds exist, including the C-N bond of the carbamate and the C-C bonds of the ethyl and benzyl (B1604629) groups. The relative energies of these different conformations determine the molecule's preferred shape and flexibility.

The rotation around these bonds leads to various staggered and eclipsed conformations. Staggered conformations are generally more stable (lower in energy) as they minimize steric hindrance between bulky groups, while eclipsed conformations are less stable due to repulsive interactions. youtube.com The most stable conformer, or the global energy minimum, represents the most probable three-dimensional structure of the molecule under given conditions. Computational methods can map the potential energy surface as a function of dihedral angles to identify these energy minima and the energy barriers between them.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation. scirp.orgscirp.org Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to help assign experimental peaks to specific molecular motions, such as stretching and bending of bonds. researchgate.netmaterialsciencejournal.org For this compound, characteristic vibrational modes would include the N-H stretch, C=O stretch of the carbamate, C-Cl stretches, and various aromatic C-H and C-C vibrations.

Similarly, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using time-dependent DFT (TD-DFT). researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, often corresponding to π→π* or n→π* transitions within the aromatic and carbamate chromophores.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are typical frequency ranges and would be calculated more precisely using methods like DFT B3LYP/6-31G(d,p).)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 |

| C=O (Carbamate) | Stretching | 1690 - 1720 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Molecular Docking and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with a biological target, such as a protein or enzyme. nih.govfrontiersin.org These techniques are fundamental in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. This allows for the identification of the most likely binding mode and an estimation of the binding affinity.

The interactions governing this binding can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the carbamate group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the dichlorobenzyl group can engage in hydrophobic and halogen bonding interactions. researchgate.net

Standard docking procedures often treat the protein as a rigid structure. However, in reality, the binding of a ligand can cause conformational changes in the protein, a phenomenon known as "induced fit". frontiersin.org Induced-fit docking (IFD) protocols account for this flexibility by allowing side chains in the protein's active site to move and adapt to the ligand. researchgate.net This often results in a more accurate prediction of the binding mode and affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the dynamic behavior of the complex and further refining the understanding of the key interactions that stabilize the bound state. nih.gov

Free Energy Perturbation and MM/GBSA Calculations

To understand the potential interactions of this compound with a biological target, such as an enzyme or receptor, computational methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy.

Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics used to calculate free energy differences between two states. wikipedia.org In the context of drug discovery, FEP can be used to predict the change in binding affinity that results from modifying a ligand, such as the transformation of a known active compound into an analogue like this compound. The method involves creating a non-physical, or "alchemical," pathway between the two molecules and calculating the free energy change in a series of small steps. wikipedia.orgnih.gov While computationally intensive, FEP can provide highly accurate predictions of relative binding free energies. nih.gov

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a more computationally efficient end-point method for estimating the free energy of binding. nih.govacs.org It combines the molecular mechanics energy of the protein-ligand complex in the gas phase with the free energy of solvation. nih.gov The binding free energy (ΔG_bind) is typically calculated as follows:

ΔG_bind = G_complex - (G_protein + G_ligand)

Where each free energy term (G) is composed of:

G = E_MM + G_solv

Here, E_MM includes the internal, electrostatic, and van der Waals energies from the molecular mechanics force field. G_solv is the solvation free energy, which is further divided into polar and non-polar contributions. The polar part is calculated using the Generalized Born (GB) model, and the non-polar part is often estimated from the solvent-accessible surface area (SASA). nih.govnih.gov

For a hypothetical study of this compound binding to a target, molecular dynamics (MD) simulations would first be run to generate a set of conformations for the complex, the free protein, and the free ligand. These conformations would then be used to perform the MM/GBSA calculations. The results would provide an estimate of the absolute binding free energy and allow for the decomposition of the energy into contributions from individual residues, highlighting key interactions. peng-lab.org

Hypothetical MM/GBSA Results for this compound Binding

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | +30.5 |

| Non-Polar Solvation Energy | -4.1 |

| Binding Free Energy (ΔG_bind) | -39.6 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com

Assuming a set of carbamate analogues with known activity against a particular target is available, a 3D pharmacophore model could be developed. nih.gov This model would represent the key interaction points, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.govresearchgate.net For this compound, the key pharmacophoric features would likely include:

A hydrogen bond donor: The N-H group of the carbamate.

A hydrogen bond acceptor: The carbonyl oxygen of the carbamate.

A hydrophobic/aromatic feature: The 3,4-dichlorobenzyl group.

Software like Discovery Studio or Phase can be used to generate and validate such models based on a training set of active molecules. nih.govyoutube.com The best pharmacophore model would be able to distinguish active from inactive compounds. researchgate.net

Hypothetical Pharmacophore Model for a Carbamate Series

| Feature | Type | Location (Relative Coordinates) |

| 1 | Hydrogen Bond Donor | (1.5, 0.3, -0.2) |

| 2 | Hydrogen Bond Acceptor | (2.8, -0.5, 0.1) |

| 3 | Aromatic Ring | (-2.1, 1.2, 0.5) |

| 4 | Hydrophobic | (-3.5, 1.8, 0.3) |

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases (e.g., ZINC, ChemDiv) for novel molecules that match the pharmacophoric features. nih.govmdpi.comfrontiersin.org This process, known as virtual screening, can efficiently identify structurally diverse compounds that have a high probability of being active at the target of interest. mdpi.comnih.gov The hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking and binding free energy calculations, before being prioritized for experimental testing. nih.gov

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) from a Theoretical Perspective

Computational methods are widely used to predict the ADME properties of potential drug candidates at an early stage, helping to avoid costly late-stage failures. numberanalytics.comresearchgate.netosdd.net

The permeability and solubility of a compound are critical for its absorption. These properties can be predicted using quantitative structure-property relationship (QSPR) models, which are often based on molecular descriptors such as molecular weight, logP (lipophilicity), and polar surface area (PSA). mdpi.comnih.gov

For this compound, these descriptors can be calculated, and its properties can be predicted using established models. For instance, high lipophilicity (logP) and low polar surface area are generally associated with good membrane permeability. mdpi.com Aqueous solubility is a more complex property to predict but can be estimated using models trained on large datasets of known compounds. rsc.orgnih.govarxiv.org

Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Implication |

| Molecular Weight | 248.10 g/mol | Favorable for absorption |

| logP | 3.8 | Indicates good lipophilicity and likely good permeability |

| Polar Surface Area (PSA) | 38.3 Ų | Favorable for permeability |

| Aqueous Solubility (logS) | -3.5 | Predicted to have low water solubility |

The metabolic fate of a compound is a key determinant of its duration of action and potential for toxicity. In silico tools can predict the likely sites of metabolism and the resulting metabolites. researchgate.netpensoft.net Carbamates can undergo several enzymatic transformations.

For this compound, the primary metabolic pathways are likely to be:

Ester Hydrolysis: The carbamate ester bond can be cleaved by esterases to yield 3,4-dichlorobenzyl amine, ethanol, and carbon dioxide. nih.gov

Oxidative Metabolism: The aromatic ring and the benzylic carbon are susceptible to oxidation by cytochrome P450 (CYP) enzymes. This can lead to the formation of hydroxylated metabolites. nih.gov

Knowledge-based systems and machine learning models can predict the most probable sites of metabolism by considering factors like the reactivity of different atoms and their accessibility to enzymes. researchgate.netpensoft.net

Plausible Theoretical Metabolites of this compound

| Metabolic Reaction | Resulting Compound |

| Ester Hydrolysis | 3,4-Dichlorobenzyl amine |

| Aromatic Hydroxylation | Ethyl (3,4-dichloro-5-hydroxybenzyl)carbamate |

| Benzylic Hydroxylation | Ethyl (alpha-hydroxy-3,4-dichlorobenzyl)carbamate |

Biological Activity Profiling in Model Organisms and in Vitro Systems Excluding Human/clinical

In Vitro Enzyme Assays and Cellular Screens

Detailed in vitro enzyme assays are fundamental to characterizing the biological activity of a compound. These assays provide quantitative measures of a compound's potency and selectivity against specific molecular targets.

No specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for ethyl (3,4-dichlorobenzyl)carbamate or its close analog, methyl (3,4-dichlorophenyl)carbamate, against acetylcholinesterase or other enzymes were found in the conducted searches. Generally, the potency of carbamates as acetylcholinesterase inhibitors can vary widely depending on their specific chemical structure. For other carbamates, IC50 values can range from nanomolar to micromolar concentrations.

Table 1: Hypothetical Dose-Response Data for Acetylcholinesterase Inhibition (Note: This table is for illustrative purposes only, as no specific data was found for this compound or methyl (3,4-dichlorophenyl)carbamate.)

<ਕਾਰਡ>

Information regarding the selectivity of this compound or methyl (3,4-dichlorophenyl)carbamate across different enzyme families or receptor subtypes is not available. Selectivity is a critical parameter, as off-target effects can lead to unintended consequences. For instance, the selectivity for insect acetylcholinesterase over mammalian acetylcholinesterase is a key determinant of an insecticide's safety profile.

Table 2: Hypothetical Selectivity Profile (Note: This table is for illustrative purposes only, as no specific data was found.)

<ਕਾਰਡ>

Activity in Agricultural Pest Models

The insecticidal properties of carbamates are well-documented. researchgate.net Methyl (3,4-dichlorophenyl)carbamate (Swep) has been used as a herbicide and insecticide, suggesting it possesses activity against certain agricultural pests. elsevierpure.com

No specific studies detailing the insecticidal activity of this compound or methyl (3,4-dichlorophenyl)carbamate against species of Lepidoptera (moths and butterflies) or Hemiptera (true bugs, aphids, etc.) were identified. Such studies would typically involve toxicity assays to determine the lethal concentrations or doses required to control these pests.

Data from larval and adult toxicity assays for the target compound or its analog are not present in the available literature. These assays are crucial for determining the efficacy of an insecticide at different life stages of a pest.

Table 3: Hypothetical Larval and Adult Toxicity Data (Note: This table is for illustrative purposes only, as no specific data was found.)

<ਕਾਰਡ>

Herbicidal Activity in Target Plant Species

Pre- and Post-Emergence Efficacy

No data are available on the pre- or post-emergence herbicidal efficacy of this compound against any plant species.

Mechanism of Action in Plant Biochemistry (e.g., photosynthesis inhibition, growth regulation)

The mechanism of action of this compound in plant biochemistry has not been elucidated in published research.

Fungicidal Activity against Plant Pathogens

Inhibition of Fungal Growth and Spore Germination

There are no available studies that have investigated the potential for this compound to inhibit the growth of fungal hyphae or the germination of fungal spores.

Systemic vs. Contact Action

Without efficacy data, it is not possible to determine whether this compound would act as a systemic or contact fungicide.

Activity in Other Non-Human Biological Systems (e.g., specific microbial strains, marine organisms)

No research has been published detailing the activity of this compound in other non-human biological systems, such as specific microbial strains or marine organisms.

Antimicrobial or Antifouling Potential

There is no available information from in vitro studies or other experimental systems regarding the potential of this compound to inhibit the growth of microorganisms or prevent biofouling.

Impact on Ecological Indicator Species (Non-toxicity, mechanistic focus)

No studies have been published that examine the mechanistic interactions of this compound with any ecological indicator species. Research into how this specific compound might affect biological pathways, cellular processes, or behavior in such organisms has not been documented.

Environmental Fate and Degradation Studies of Ethyl 3,4 Dichlorobenzyl Carbamate

Photodegradation Pathways

Photodegradation, or the breakdown of compounds by light, is a significant process in the environmental degradation of many pesticides. mmsl.czrsc.org For carbamate (B1207046) pesticides, this process can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species in the environment.

The stability of carbamates can vary significantly depending on the surrounding medium. For example, the photodegradation quantum yields of some carbamates are different in aqueous versus non-aqueous solutions, suggesting that the environment (e.g., water bodies vs. leaf surfaces) plays a crucial role in their persistence. nih.gov It is plausible that ethyl (3,4-dichlorobenzyl)carbamate would exhibit similar behavior, with its stability being dependent on the environmental matrix it is in.

The identification of photoproducts is crucial for understanding the environmental impact of a compound, as these products may have their own toxicity. For aromatic carbamates, photodegradation can lead to the cleavage of the carbamate ester bond, generating phenoxyl radicals and radical cations. nih.gov In the case of this compound, this would likely lead to the formation of 3,4-dichlorobenzyl alcohol and other related compounds.

Further reactions, such as oxidation, can lead to a variety of other photoproducts. For example, the photolysis of the carbamate insecticide carbaryl (B1668338) results in the formation of 1-naphthol (B170400) and various naphthoquinones. nih.gov Similarly, the photooxidation of pirimicarb (B1678450) leads to products where the carbamate moiety remains intact but the rest of the molecule is modified, such as N-formylpirimicarb. nih.gov Therefore, it is anticipated that the photodegradation of this compound could yield a range of products resulting from transformations of both the dichlorobenzyl and the ethyl carbamate parts of the molecule.

Table 1: Plausible Photodegradation Products of this compound (Based on Analogy with Other Carbamates)

| Plausible Photoproduct | Formation Pathway (Hypothesized) |

| 3,4-Dichlorobenzyl alcohol | Cleavage of the carbamate ester bond |

| 3,4-Dichlorobenzoic acid | Oxidation of the benzyl (B1604629) group |

| Ethyl carbamate | Cleavage of the benzyl-oxygen bond |

| Hydroxylated derivatives | Reaction with hydroxyl radicals |

Biodegradation in Environmental Matrices (Soil, Water, Microorganisms)

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of pesticides from the environment. researchgate.netupm.edu.my Carbamate pesticides are generally considered to be biodegradable, although the rate can be influenced by environmental conditions and the specific chemical structure. who.int

Soil and water harbor diverse microbial communities, including bacteria and fungi, that are capable of degrading a wide range of organic compounds, including pesticides. researchgate.netnih.govnih.gov Many microorganisms can utilize chloroaromatics as a source of carbon and energy. nih.gov The degradation of carbamates often involves an initial hydrolysis step, which can be carried out by various microbial enzymes. who.intnih.gov

The presence of chlorine atoms on the aromatic ring of this compound is a significant factor in its biodegradability. Chlorinated aromatic compounds can be degraded under both aerobic and anaerobic conditions. industrialmaintenanceproducts.net Under aerobic conditions, microorganisms often initiate degradation by attacking the aromatic ring. industrialmaintenanceproducts.net Anaerobically, reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, can be a key initial step. researchgate.net The adaptation of microbial communities to the presence of a particular compound can lead to enhanced degradation rates. nih.gov

A variety of bacterial and fungal species have been identified as being capable of degrading carbamate pesticides. nih.gov Genera such as Pseudomonas, Aspergillus, and Alcaligenes have been implicated in the breakdown of these compounds. nih.gov It is likely that similar microbial consortia would be involved in the transformation of this compound in soil and water.

The biotransformation of carbamates typically begins with the hydrolysis of the carbamate linkage, yielding an alcohol and carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. ucanr.eduyoutube.com For this compound, this initial hydrolysis step would produce 3,4-dichlorobenzyl alcohol and ethylamine.

The resulting 3,4-dichlorobenzyl alcohol can be further metabolized. Dichlorobenzyl alcohol has been shown to be metabolized in the liver to hippuric acid, indicating that the aromatic ring can be modified and eventually broken down. nih.gov In the environment, microbial degradation of chlorinated aromatic compounds often proceeds through the formation of chlorocatechols, which are then subject to ring cleavage. epa.gov

Therefore, the expected biotransformation products of this compound would include 3,4-dichlorobenzyl alcohol, 3,4-dichlorobenzoic acid, and potentially various chlorinated catechol derivatives as intermediates before complete mineralization to carbon dioxide, water, and chloride ions.

Table 2: Likely Biotransformation Products of this compound in Environmental Matrices

| Likely Biotransformation Product | Formation Pathway | Environmental Matrix |

| 3,4-Dichlorobenzyl alcohol | Hydrolysis of the carbamate ester bond | Soil, Water, Microorganisms |

| Ethylamine | Hydrolysis of the carbamate ester bond | Soil, Water, Microorganisms |

| 3,4-Dichlorobenzoic acid | Oxidation of 3,4-dichlorobenzyl alcohol | Soil, Water, Microorganisms |

| Chlorocatechol derivatives | Hydroxylation of the aromatic ring | Soil, Water, Microorganisms |

Specific kinetic data for the degradation of this compound are not available in the reviewed literature. However, the degradation kinetics of carbamate pesticides are known to follow first-order or second-order rate models, depending on the specific compound and environmental conditions. mdpi.com

The half-life of carbamates in soil can range from a few days to several weeks. ucanr.edu For example, the half-life of CIPC (chlorpropham), a chlorinated carbamate herbicide, in moist soil at 85°F was approximately four weeks. ucanr.edu The degradation rate is significantly influenced by factors such as soil type, moisture content, temperature, and the presence of adapted microbial populations. mmsl.cznih.gov It is reasonable to assume that the degradation of this compound would also be subject to these influences, with faster degradation occurring in biologically active soils with optimal conditions for microbial activity. The degradation of some carbamates has been shown to be more rapid in anoxic systems compared to aerobic ones. nih.gov

Table 3: Factors Influencing the Degradation Rate of Carbamate Pesticides (Analogous to this compound)

| Factor | Influence on Degradation Rate |

| Soil Moisture | Increased moisture generally increases degradation rate |

| Temperature | Higher temperatures (within optimal range for microbes) increase degradation rate |

| Organic Matter Content | Can influence sorption and bioavailability, affecting degradation |

| Microbial Population | Acclimated microbial populations lead to faster degradation |

| pH | Can affect both chemical hydrolysis and microbial activity |

Chemical Hydrolysis and Oxidation Mechanisms

The environmental persistence of a chemical compound is significantly influenced by its susceptibility to abiotic degradation processes, such as chemical hydrolysis and oxidation. These reactions can transform the parent compound into various degradation products, altering its environmental behavior and potential impact. The rates and pathways of these transformations are governed by a variety of environmental factors.

Influence of pH and Temperature on Stability

The stability of a chemical in an aqueous environment is critically dependent on the pH and temperature of the system. For carbamate esters, hydrolysis is a primary degradation pathway. This process can be catalyzed by acid or base, or it can proceed neutrally. Generally, the rate of hydrolysis for carbamates increases under alkaline conditions (higher pH). google.comepa.govresearchgate.net Temperature also plays a crucial role, with higher temperatures typically accelerating the rate of chemical reactions, including hydrolysis.

A comprehensive search of the scientific literature did not yield specific experimental data on the hydrolysis of this compound under varying pH and temperature conditions. While general principles of carbamate hydrolysis are well-established, the specific kinetics and half-life of this particular compound have not been documented in the reviewed literature. Therefore, a data table detailing the influence of pH and temperature on its stability cannot be provided at this time.

Oxidative Degradation in Aqueous Environments

Oxidative degradation is another important abiotic process that can contribute to the transformation of organic compounds in the environment. In aqueous systems, this can be driven by reactive oxygen species such as hydroxyl radicals (•OH). These highly reactive species can initiate the degradation of organic molecules through mechanisms like hydrogen abstraction or addition to aromatic rings. The presence of substances that promote the formation of these radicals, such as dissolved organic matter under sunlight, can enhance the oxidative degradation of pollutants.

Specific studies detailing the oxidative degradation of this compound in aqueous environments, including the identification of degradation products and reaction kinetics, were not found in the reviewed scientific literature. While research on other carbamates indicates that oxidation can be a relevant degradation pathway, data specific to this compound is not available. Consequently, a data table of its oxidative degradation products cannot be compiled.

Future Research Directions and Potential Academic Applications

Exploration of Novel Biological Targets for Carbamate (B1207046) Scaffolds

The carbamate moiety is a well-established pharmacophore, historically targeting enzymes like acetylcholinesterase in the treatment of conditions such as Alzheimer's disease (AD). researchgate.net Future research, however, is expanding to a variety of novel biological targets, leveraging the carbamate group's unique chemical stability and ability to act as a peptide bond surrogate. acs.org

A promising area is the development of multi-target-directed ligands. For instance, novel flavonoid carbamate hybrids have been designed to dually inhibit both acetylcholinesterase (AChE) and monoacylglycerol lipase (B570770) (MAGL), two enzymes implicated in the pathology of AD. researchgate.net In one study, specific chrysin (B1683763) and kaempferol-based carbamates showed significant dual inhibition, presenting a multi-faceted approach to disease treatment. researchgate.net

Another frontier is in oncology and immunology. Researchers have successfully used generative AI models to accelerate the discovery of carbamate-based inhibitors for Casitas B-lymphoma proto-oncogene-b (Cbl-b), a key negative regulator of T-cell activation. ncats.io Inhibiting Cbl-b can enhance immune responses against tumors, making carbamate scaffolds a valuable tool in developing next-generation cancer immunotherapies.

Development of Advanced Synthetic Methodologies for Carbamates

The synthesis of carbamates is a mature field, yet there is ongoing research to develop more efficient, safer, and environmentally benign methodologies. Traditional methods often rely on hazardous reagents like phosgene (B1210022) or its derivatives. acs.org

Modern approaches focus on "green" chemistry principles. One attractive alternative to phosgene is the use of carbon dioxide (CO₂), which is renewable, non-toxic, and non-flammable. acs.org The reaction of CO₂ with amines and subsequent alkylation provides a direct and greener route to carbamates. Other advanced methods include the use of activated mixed carbonates, such as di(2-pyridyl) carbonate (DPC) and N,N'-disuccinimidyl carbonate (DSC), which serve as effective alkoxycarbonylation reagents for amines under mild conditions. acs.org The table below summarizes and compares various synthetic routes.

| Method | Reagents | Advantages | Disadvantages |

| Hofmann Rearrangement | Primary carboxamide, Bromine, Base | Well-established, useful for converting amides | Use of hazardous bromine, can be unreliable |

| Curtius Rearrangement | Acyl azide (B81097), Alcohol | Widely employed, transforms carboxylic acids to carbamates | Acyl azides can be explosive |

| Phosgene-based | Phosgene/Diphosgene/Triphosgene, Alcohol, Amine | Highly reactive and versatile | Extremely toxic reagents |

| Isocyanate-based | Isocyanate, Alcohol | Commercially important, often high-yielding | Isocyanates can be toxic and moisture-sensitive |

| CO₂-based | Carbon dioxide, Amine, Alkyl halide | Green (uses renewable resource), non-toxic | May require specific catalysts or conditions |

| Activated Carbonates | e.g., DSC, DPC, Alcohol, Amine | Mild conditions, high yields, avoids toxic reagents | Reagents can be complex to prepare |

Integration of AI and Machine Learning for Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery of new bioactive compounds, and carbamate research is at the forefront of this trend. These computational tools can rapidly screen vast virtual libraries, predict biological activity, and optimize molecular properties, drastically shortening the traditional "Design-Make-Test-Analyze" cycle. ncats.io

A notable success is the use of a generative AI design engine called REINVENT, combined with structure-based design, to discover potent carbamate inhibitors of Cbl-b. ncats.io This approach involved iterative in-silico design guided by physics-based affinity predictions and ML models for pharmacokinetics, leading to the accelerated identification of promising candidates. ncats.io

Similarly, AI and cheminformatics are being applied to agrochemical discovery to move experiments from the greenhouse to a virtual environment. prepchem.com Deep generative models can learn from existing data to propose novel molecules with desired properties, offering an unbiased approach to lead generation and optimization for new carbamate-based pesticides and herbicides. prepchem.com

Investigation of Resistance Mechanisms in Target Organisms to Carbamate-Based Agents

The widespread use of carbamates, particularly as insecticides, has led to the evolution of resistance in target organisms, a critical area of ongoing research. Understanding these resistance mechanisms is essential for designing effective resistance management strategies and developing next-generation compounds that can overcome them.

A key example is found in the malaria vector Anopheles funestus. Studies have revealed that metabolic resistance is the primary driver of carbamate resistance in this mosquito species. researchgate.net This resistance is mainly due to the over-expression of specific cytochrome P450 genes, particularly the duplicated genes CYP6P9a and CYP6P9b. researchgate.net These enzymes metabolize the carbamate insecticide before it can reach its target, rendering it ineffective. Research has also implicated other P450 genes and even a reduced penetration mechanism involving cuticular proteins. researchgate.net

| Gene Family | Specific Genes | Mechanism of Action | Organism |

| Cytochrome P450 | CYP6P9a, CYP6P9b, CYP6Z1, CYP9J11 | Metabolic detoxification of carbamate | Anopheles funestus |

| Cuticular Proteins | Various | Reduced penetration of insecticide through the cuticle | Anopheles funestus |

Application of Ethyl (3,4-Dichlorobenzyl)carbamate as a Research Tool or Probe in Biological Systems

While there is a lack of specific studies detailing the use of this compound as a research tool, the broader class of carbamates serves multiple roles as probes in biological systems. Carbamates are frequently used to inhibit specific enzymes, allowing researchers to study the function of those enzymes in cellular pathways.